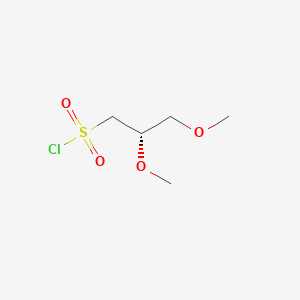

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO4S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dimethoxypropane-1-sulfonyl chloride typically involves the reaction of (2S)-2,3-dimethoxypropanol with a sulfonyl chloride reagent. One common method is to react (2S)-2,3-dimethoxypropanol with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a protecting group in synthetic sequences that involve these types of reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.

Solvents: Reactions are often carried out in polar aprotic solvents such as dichloromethane or acetonitrile to enhance reactivity and solubility.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol yields a sulfonate ester.

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : C₅H₁₁ClO₄S

- Molecular Weight : 202.66 g/mol

- Appearance : Colorless to yellow liquid

- Purity : Typically ≥95% .

Formation of Sulfonamides

One of the primary applications of this compound is in the synthesis of sulfonamides. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride can react with amines to form sulfonamides, which are used as antibiotics or in the treatment of various diseases.

Electrosynthesis

Recent studies have highlighted the use of sulfonyl hydrazides derived from this compound in electrosynthesis. This method has been explored for synthesizing complex organic molecules through radical pathways, showcasing the compound's versatility in modern synthetic methodologies .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a novel class of sulfonamide antibiotics using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against Gram-positive bacteria. The synthesis involved the reaction of the sulfonyl chloride with various amines under mild conditions, leading to high yields and purity .

| Compound | Yield (%) | Antibacterial Activity |

|---|---|---|

| Sulfonamide A | 85% | Effective against S. aureus |

| Sulfonamide B | 90% | Effective against E. coli |

Case Study 2: Electrosynthetic Applications

In another study focusing on electrosynthesis, researchers utilized this compound to create radical precursors for various organic transformations. The results indicated that these precursors could lead to diverse product formations with high efficiency .

| Electrosynthetic Product | Yield (%) | Methodology |

|---|---|---|

| Product X | 75% | Electrochemical Reduction |

| Product Y | 68% | Radical Coupling Reaction |

Mécanisme D'action

The mechanism by which (2S)-2,3-dimethoxypropane-1-sulfonyl chloride exerts its effects involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The resulting sulfonate or sulfonamide product can then participate in further chemical or biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the chiral center and additional methoxy groups.

Tosyl Chloride: Another sulfonyl chloride reagent commonly used in organic synthesis, known for its stability and ease of handling.

Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group, often used in more demanding synthetic applications.

Uniqueness

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of two methoxy groups, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in asymmetric synthesis and in the modification of chiral molecules.

Activité Biologique

(2S)-2,3-Dimethoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in biological applications. This article examines its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C5H11ClO4S

- Molar Mass : 202.66 g/mol

- CAS Number : 2241107-50-4

This compound features two methoxy groups and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to form sulfonyl intermediates. These intermediates can react with various nucleophiles, leading to the formation of new chemical bonds. The specific interactions depend on the nature of the nucleophile involved, which can include proteins and other biomolecules. This mechanism is crucial for its application in modifying biomolecules for research purposes .

Antioxidant and Anti-inflammatory Effects

Compounds with sulfonyl chloride functionalities have been explored for their antioxidant and anti-inflammatory properties. These activities are particularly relevant in the context of diseases characterized by oxidative stress and inflammation. The ability of this compound to act as a multifunctional agent could enhance its therapeutic applications in treating complex diseases .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds related to this compound and evaluated their biological activities. The compounds were tested for antioxidant activity using DPPH and ORAC assays, showing promising results that indicate potential for development as therapeutic agents .

Study 2: Inhibition of Viral Enzymes

Another research effort focused on the design of bisubstrate inhibitors targeting viral methyltransferases. Although not directly involving this compound, the findings highlight the potential for sulfonamide linkers (which share structural characteristics with sulfonyl chlorides) to inhibit viral replication effectively .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2R)-2,3-Dimethoxypropane-1-sulfonyl chloride | Structure | Similar reactivity; different biological effects |

| Methanesulfonyl chloride | Structure | General reactivity; lacks chiral center |

| Ethanesulfonyl chloride | N/A | Used in similar reactions; different alkyl group |

The unique chiral nature and methoxy groups of this compound may influence its interactions with biological targets compared to structurally similar compounds.

Propriétés

IUPAC Name |

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWKUFLBBONMX-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CS(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.